molecular formula C10H8Br2N2O2S B11102505 1-[(2,4-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole

1-[(2,4-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No.: B11102505
M. Wt: 380.06 g/mol
InChI Key: MGOXBNGXLWRBOI-UHFFFAOYSA-N
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Description

1-[(2,4-Dibromophenyl)sulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a dibromophenyl ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole typically involves the reaction of 2,4-dibromobenzenesulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonyl-imidazole bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dibromophenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The dibromophenyl group can be reduced to form mono-bromo or de-bromo derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives of the imidazole ring.

    Reduction: Mono-bromo or de-bromo derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

1-[(2,4-Dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2,4-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The dibromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.

Comparison with Similar Compounds

  • 1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-imidazole
  • 1-[(2,4-Dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole

Comparison: 1-[(2,4-Dibromophenyl)sulfonyl]-2-methyl-1H-imidazole is unique due to the specific positioning of the bromine atoms on the phenyl ring and the presence of a methyl group on the imidazole ring. This configuration can influence the compound’s reactivity and binding properties, making it distinct from its analogs.

Properties

Molecular Formula

C10H8Br2N2O2S

Molecular Weight

380.06 g/mol

IUPAC Name

1-(2,4-dibromophenyl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C10H8Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-3-2-8(11)6-9(10)12/h2-6H,1H3

InChI Key

MGOXBNGXLWRBOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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